molecular formula C14H18BrN B8603006 1-(4-Bromophenyl)-4-cyclopropylpiperidine

1-(4-Bromophenyl)-4-cyclopropylpiperidine

Cat. No.: B8603006
M. Wt: 280.20 g/mol
InChI Key: PTLJKZWITAOHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-4-cyclopropylpiperidine is a useful research compound. Its molecular formula is C14H18BrN and its molecular weight is 280.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

1-(4-bromophenyl)-4-cyclopropylpiperidine

InChI

InChI=1S/C14H18BrN/c15-13-3-5-14(6-4-13)16-9-7-12(8-10-16)11-1-2-11/h3-6,11-12H,1-2,7-10H2

InChI Key

PTLJKZWITAOHTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCN(CC2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottomed flask was charged with 1-bromo-4-fluorobenzene (1.93 g, 11.0 mmol), 4-cyclopropylpiperidine (1.65 g, 13.2 mmol) and DIEA (7.67 g, 44.0 mmol). The flask was purged with nitrogen. Anhydrous 1-methyl-2-pyrrolidinone (25 mL) was added, and the resulting mixture was degassed via nitrogen sparge. The mixture was then placed in a pre-heated oil bath (180° C.), and was held at this temperature for 2 days, whereupon it was allowed to cool to ambient temperature, then was poured into water. The aqueous phase was extracted with ethyl acetate and the organic phase was washed with brine. The organic phase was then dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by chromatography on silica gel (0 to 100% EtOAc in hexanes) provided the title compound: LCMS m/z 281.8 [M+H]+; 1H NMR (500 MHz, CD2Cl2) δ 7.30 (d, J=8.8 Hz, 2 H),6.79 (d, J=8.8 Hz, 2 H),3.62 (d, J=12.2 Hz, 2 H),2.62 (t, J=12.1 Hz, 2 H),1.83 (d, J=12.8 Hz, 2 H),1.56-1.42 (m, 2 H),0.69-0.53 (m, 2 H),0.41 (d, J=7.5 Hz, 2 H),0.11 (d, J=4.5 Hz, 2 H).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
7.67 g
Type
reactant
Reaction Step One

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